(R)-(+)-Anatabine

Overview

Description

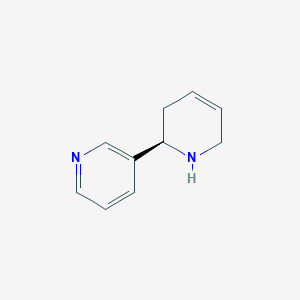

(R)-(+)-Anatabine is a minor alkaloid found in plants of the Solanaceae family, including tobacco, green tomatoes, peppers, and eggplant . Structurally, it closely resembles nicotine but differs in its bicyclic pyridine-pyrrolidine framework. The (R)-enantiomer is notably less bioactive than its (S)-counterpart, as it exhibits weaker agonism at the α4β2 nicotinic acetylcholine receptor (nAChR) .

Pharmacologically, this compound has demonstrated neuroprotective and anti-inflammatory properties. In Alzheimer’s disease (AD) models, it reduces amyloid-beta (Aβ) production by inhibiting β-secretase (BACE-1) transcription and nuclear factor kappa B (NF-κB) signaling . It also mitigates autoimmune conditions like Hashimoto’s thyroiditis and multiple sclerosis in preclinical studies . Notably, its activation of nuclear factor erythroid 2-related factor 2 (NRF2), a master regulator of oxidative stress, distinguishes it from structurally similar tobacco alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-Anatabine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a pyridine derivative, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the appropriate solvent to facilitate the reaction.

Industrial Production Methods: Industrial production of ®-(+)-Anatabine may involve large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. The use of chiral catalysts and advanced purification techniques, such as chromatography, ensures the production of high-quality ®-(+)-Anatabine suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: ®-(+)-Anatabine undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert ®-(+)-Anatabine into its corresponding N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of ®-(+)-Anatabine can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Alkyl halides, polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Reduced alkaloid derivatives.

Substitution: Alkylated or functionalized anatabine derivatives.

Scientific Research Applications

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its role in modulating inflammatory pathways and its potential neuroprotective effects.

Medicine: Explored for its potential therapeutic effects in conditions such as Alzheimer’s disease and multiple sclerosis.

Industry: Utilized in the development of novel agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-(+)-Anatabine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. By inhibiting NF-κB activation, ®-(+)-Anatabine can reduce the production of pro-inflammatory cytokines and other mediators. Additionally, it may interact with nicotinic acetylcholine receptors, contributing to its neuroprotective effects.

Comparison with Similar Compounds

Structural Analogs: Tobacco Alkaloids

Table 1: Comparison of (R)-(+)-Anatabine with Key Tobacco Alkaloids

Key Insights :

- NRF2 Activation Uniqueness : Among tobacco alkaloids, only this compound activates NRF2 at 250 μM, a critical mechanism for its anti-inflammatory and antioxidant effects .

- Metabolic Differences : Anatabine is metabolized faster than anabasine, leading to lower urinary concentrations in smokers .

- Biomarker Utility: Anabasine and anatabine distinguish tobacco product use (e.g., cigarettes vs.

Functional Analogs: NRF2 Activators and Oxidative Stress Inducers

Table 2: Functional Comparison with Natural NRF2 Activators

Key Insights :

- Transcriptomic Similarity : Anatabine’s gene expression profile overlaps with plant-derived NRF2 activators (e.g., piperlongumine, withaferin-A), despite lacking shared structural motifs. This suggests functional convergence in oxidative stress pathways .

Mechanistic Contrasts with STAT3/NF-κB Inhibitors

While this compound inhibits NF-κB, its primary anti-inflammatory mechanism via NRF2 diverges from other STAT3 inhibitors like Boswellia serrata and Feverfew.

Biological Activity

(R)-(+)-Anatabine, a natural alkaloid derived from the tobacco plant, has garnered interest due to its potential therapeutic effects, particularly in inflammation and neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various conditions, and relevant research findings.

This compound exhibits several mechanisms that contribute to its biological activity:

- Nrf2 Activation : this compound has been identified as an activator of the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. It enhances the translocation of Nrf2 to the nucleus, promoting the expression of antioxidant genes such as HMOX1 (Heme Oxygenase 1) .

- Inhibition of Inflammatory Pathways : The compound inhibits key transcription factors involved in inflammatory responses, notably NF-κB and STAT3. This inhibition leads to reduced levels of pro-inflammatory cytokines like TNF-α and IL-6 while increasing anti-inflammatory cytokines such as IL-10 .

Anti-Inflammatory Properties

Numerous studies have demonstrated the anti-inflammatory effects of this compound in various models:

- Chronic Inflammatory Conditions : In mouse models, this compound has shown efficacy in ameliorating conditions such as Alzheimer's disease, multiple sclerosis, and intestinal inflammation. It significantly reduced colonic cytokines associated with dextran sulfate sodium (DSS)-induced colitis .

- Gene Expression Modulation : Research indicates that this compound alters gene expression profiles related to immune responses and signal transduction pathways. For example, it downregulated genes involved in Toll-like receptor signaling and cytokine production .

Neuroprotective Effects

This compound's neuroprotective properties have also been investigated:

- Alzheimer's Disease Models : Studies show that this compound reduces the expression of beta-secretase 1, an enzyme critical for β-amyloid peptide production. This effect suggests potential benefits in preventing or mitigating Alzheimer's disease pathology .

Dietary Supplementation

This compound was marketed as a dietary supplement under the name Anatabloc from 2011 to 2014. Clinical observations reported improvements in skin conditions like rosacea when used in topical formulations . An internet-based survey indicated that users experienced relief from chronic joint pain disorders due to supplementation with this compound .

Experimental Models

In controlled experiments, this compound demonstrated significant reductions in disease severity in models of autoimmune thyroiditis and colitis. For instance, administration at specific dosages led to decreased inflammatory markers and improved clinical outcomes in these models .

Summary of Findings

The biological activity of this compound is characterized by its anti-inflammatory and neuroprotective effects mediated through various molecular pathways. Key findings include:

Q & A

Basic Research Questions

Q. What validated analytical methods ensure the enantiomeric purity of (R)-(+)-Anatabine in experimental settings?

Methodological Answer: Enantiomeric purity can be determined using chiral high-performance liquid chromatography (HPLC) with polarimetric detection or circular dichroism (CD) spectroscopy. Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are effective for baseline separation. Calibration with racemic and enantiopure standards is critical for quantitative analysis. Researchers should validate methods using ICH guidelines, including specificity, linearity, and precision testing .

Q. How can chromatographic conditions be optimized to resolve this compound from its stereoisomers in complex matrices?

Methodological Answer: Optimize mobile phase composition (e.g., n-hexane/isopropanol with trifluoroacetic acid modifiers) and column temperature to enhance resolution. Gradient elution protocols coupled with mass spectrometry (LC-MS/MS) improve sensitivity in biological samples. Method validation should include recovery studies in relevant matrices (e.g., plasma, tissue homogenates) to account for matrix effects .

Q. What synthetic protocols yield this compound with high optical purity for pharmacological studies?

Methodological Answer: Asymmetric synthesis via Sharpless epoxidation or enzymatic resolution using lipases (e.g., Candida antarctica) can achieve >99% enantiomeric excess. Post-synthesis purification via recrystallization or simulated moving bed (SMB) chromatography ensures purity. Characterization by X-ray crystallography or nuclear Overhauser effect (NOE) NMR confirms stereochemistry .

Advanced Research Questions

Q. How should contradictory findings on this compound’s neuroprotective effects guide experimental redesign?

Methodological Answer: Discrepancies may arise from variations in cell models (e.g., primary neurons vs. immortalized lines) or oxidative stress induction methods (H₂O₂ vs. rotenone). Researchers should standardize in vitro models using human-derived neural progenitor cells and validate findings across multiple toxicity assays (e.g., MTT, ROS detection). Meta-analyses of existing data can identify confounding variables (e.g., antioxidant pretreatment protocols) .

Q. Which in vivo models best capture this compound’s dose-dependent modulation of nicotinic acetylcholine receptors (nAChRs)?

Methodological Answer: Transgenic mice expressing human α4β2 nAChRs are optimal for studying receptor-specific effects. Behavioral paradigms (e.g., conditioned place preference) paired with microdialysis for acetylcholine quantification can correlate dose-response relationships. Ethical considerations mandate dose-ranging studies to avoid neurotoxicity (e.g., seizures at >10 mg/kg in rodents) .

Q. What integrative approaches resolve discrepancies between in vitro binding data and in vivo functional outcomes for this compound?

Methodological Answer: Combine surface plasmon resonance (SPR) for in vitro affinity measurements with positron emission tomography (PET) imaging using [¹¹C]-labeled ligands to assess receptor occupancy in vivo. Pharmacokinetic-pharmacodynamic (PK-PD) modeling accounts for blood-brain barrier penetration and metabolite interference. Contradictory data may reflect allosteric modulation, necessitating patch-clamp electrophysiology to study receptor kinetics .

Q. Methodological Considerations

- Data Contradiction Analysis : Apply triangulation by cross-verifying results through orthogonal techniques (e.g., Western blot vs. qPCR for protein expression). Use Bland-Altman plots to assess agreement between assays .

- Ethical and Reproducibility Standards : Adhere to ARRIVE guidelines for in vivo studies, including randomization, blinding, and power analysis. Raw datasets and analytical code should be deposited in open-access repositories .

Properties

IUPAC Name |

3-[(2R)-1,2,3,6-tetrahydropyridin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-4,6,8,10,12H,5,7H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPPBXUYQGUQHE-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCNC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CCN[C@H]1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20486786 | |

| Record name | (2R)-1,2,3,6-Tetrahydro-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20486786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126454-22-6 | |

| Record name | (2R)-1,2,3,6-Tetrahydro-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20486786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.